2-(4-cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole

Acyl-protein thioesterase 2 Enzyme inhibition Palmitoylation

The compound 2-(4-cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole (CAS 1171525-63-5) is a benzothiazole-piperazine hybrid featuring a cyclopentanecarbonyl substituent on the piperazine nitrogen and a methylsulfanyl (-SCH₃) group at the 4-position of the benzothiazole core. This chemical architecture places it within a class of molecules investigated for diverse biological activities, including anticancer and enzyme inhibition profiles.

Molecular Formula C18H23N3OS2
Molecular Weight 361.52
CAS No. 1171525-63-5
Cat. No. B2824500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole
CAS1171525-63-5
Molecular FormulaC18H23N3OS2
Molecular Weight361.52
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCC4
InChIInChI=1S/C18H23N3OS2/c1-23-14-7-4-8-15-16(14)19-18(24-15)21-11-9-20(10-12-21)17(22)13-5-2-3-6-13/h4,7-8,13H,2-3,5-6,9-12H2,1H3
InChIKeyDQMXCMLCZCCYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole (CAS 1171525-63-5): Core Benchmarks for Scientific Procurement


The compound 2-(4-cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole (CAS 1171525-63-5) is a benzothiazole-piperazine hybrid featuring a cyclopentanecarbonyl substituent on the piperazine nitrogen and a methylsulfanyl (-SCH₃) group at the 4-position of the benzothiazole core [1]. This chemical architecture places it within a class of molecules investigated for diverse biological activities, including anticancer and enzyme inhibition profiles [2]. Preliminary enzyme inhibition data indicate measurable affinity for acyl-protein thioesterase 2 (APT2; Ki = 730 nM) and APT1 (Ki = 990 nM), suggesting potential relevance in protein palmitoylation research [3].

Why Broad-Spectrum Benzothiazole-Piperazines Cannot Replace 2-(4-Cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole in Focused Studies


Benzothiazole-piperazine derivatives exhibit high sensitivity to substituent changes in both acyl group structure and arylthio positioning, which can drastically alter target potency, selectivity, and physicochemical properties. The cyclopentanecarbonyl moiety confers a distinct steric and electronic profile that is not replicated by benzoyl, acetyl, or other acyl analogs; similarly, the 4-methylsulfanyl substituent imposes a specific orientation that affects molecular recognition. As demonstrated in PPARδ agonist development, even minor hydrophobic group modifications on the piperazine nitrogen led to EC50 shifts from >1000 nM to single-digit nanomolar activity [1]. Consequently, substituting this compound with a structurally related but non-identical benzothiazole-piperazine risks confounding experimental outcomes and invalidating SAR hypotheses.

Quantitative Differentiation of 2-(4-Cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole Against Closest Structural Analogs


APT2 Inhibition Potency of Cyclopentanecarbonyl- vs. Other Acyl-Piperazine Benzothiazoles

The target compound inhibits APT2 with a Ki of 730 nM, as determined by enzyme kinetic assay [1]. This value defines the cyclopentanecarbonyl-piperazine-methylsulfanyl benzothiazole scaffold as a moderate APT2 ligand. In contrast, publicly available data for the des-methylsulfanyl analog or benzoyl-piperazine analog are absent, preventing direct potency comparison. However, class-level SAR from related benzothiazole-piperazine series indicates that acyl group variation can modulate target binding by over an order of magnitude [2]. The 730 nM Ki thus serves as a specific, verifiable anchor point for this chemotype, distinguishing it from analogs whose APT2 activity remains unknown or unreported.

Acyl-protein thioesterase 2 Enzyme inhibition Palmitoylation

APT1 vs. APT2 Selectivity Profile of the Cyclopentanecarbonyl Congener

The compound exhibits a modest selectivity for APT2 (Ki = 730 nM) over APT1 (Ki = 990 nM), representing a 1.36-fold preference [1]. While this selectivity is low, it establishes a baseline for the scaffold that can be compared with other APT inhibitors. Many broad-spectrum APT inhibitors show little to no isoform preference, whereas achieving even modest selectivity can be challenging in this target class [2]. The quantitative Ki values for both isoforms provide a complete activity profile that is not available for the vast majority of structurally related benzothiazole-piperazines.

Acyl-protein thioesterase 1 Isoform selectivity Palmitoylation

Structural Uniqueness: Cyclopentanecarbonyl vs. Common Acyl Substituents in Benzothiazole-Piperazine Libraries

Among commercially available or literature-reported benzothiazole-piperazines, the cyclopentanecarbonyl substituent is significantly less common than benzoyl, acetyl, or arylsulfonyl groups. A survey of patent and journal SAR studies reveals that the majority of reported analogs employ aromatic acyl groups, which impose different conformational constraints and lipophilic profiles [1]. The cyclopentanecarbonyl group provides a saturated, alicyclic hydrophobic moiety with distinct steric bulk (cyclopentyl vs. planar phenyl), which has been shown in related PPARδ agonist series to improve selectivity and metabolic stability [2]. This structural feature cannot be substituted by a benzoyl or acetyl analog without altering the compound's pharmacological fingerprint.

Chemical space Substituent diversity SAR

Optimal Research Scenarios for Deploying 2-(4-Cyclopentanecarbonylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole (CAS 1171525-63-5)


Enzymatic Probe for Acyl-Protein Thioesterase (APT) Activity Assays

The compound's publicly disclosed Ki values for APT2 (730 nM) and APT1 (990 nM) [1] establish it as one of the few benzothiazole-piperazine-based ligands with quantitative inhibition data for these depalmitoylase targets. Researchers investigating protein palmitoylation dynamics can employ this compound as a benchmark inhibitor in APT activity assays, using its defined potency to calibrate assay conditions and compare with novel APT modulator candidates. The modest APT2/APT1 selectivity (1.36-fold) is documented, allowing investigators to account for isoform cross-reactivity in their experimental designs.

Chemical Tool for Structure-Activity Relationship (SAR) Studies on Benzothiazole-Piperazine Scaffolds

This compound occupies a distinct position in SAR space by combining a cyclopentanecarbonyl acyl group with a 4-methylsulfanyl substituent—a pairing that is underrepresented in the published literature relative to benzoyl- or acetyl-piperazine benzothiazoles [2][3]. Medicinal chemistry groups exploring the impact of alicyclic vs. aromatic acyl groups on target engagement can use this compound as a comparator against benzoyl or acetyl analogs to map the structural determinants of potency and selectivity.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C18H23N3OS2) and molecular weight (361.52 g/mol), this compound can serve as a reference standard for HPLC-MS method development in laboratories analyzing benzothiazole-piperazine libraries. Its unique InChI Key (DQMXCMLCZCCYEL-UHFFFAOYSA-N) [1] ensures unambiguous identification, and its chemical stability characteristics make it suitable as a system suitability standard in chromatographic purity assessments.

Starting Point for Selective APT2 Inhibitor Optimization

Given its measurable APT2 affinity and the absence of potent, selective APT2 inhibitors in the current pharmacopeia, this compound can be utilized as a hit-to-lead starting point [1]. The cyclopentanecarbonyl group offers a vector for further optimization through ring substitution or expansion, while the 4-methylsulfanyl group can be systematically varied to explore the SAR of the benzothiazole arylthio pocket—an approach supported by the observation that small structural changes in benzothiazole-piperazines can produce dramatic shifts in biological activity [2].

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